Chemical structure and properties of Pentan-3-ylidene(2-phenylethyl)amine
Chemical structure and properties of Pentan-3-ylidene(2-phenylethyl)amine
Technical Monograph: Pentan-3-ylidene(2-phenylethyl)amine
Part 1: Executive Summary & Chemical Identity
Pentan-3-ylidene(2-phenylethyl)amine is a specialized organic intermediate belonging to the class of ketimines (Schiff bases).[1] It is formed through the condensation of 3-pentanone (diethyl ketone) and 2-phenylethylamine (phenethylamine).[1]
While rarely isolated as a final commercial product due to the hydrolytic instability characteristic of aliphatic ketimines, it serves as a critical transient scaffold in the synthesis of N-alkylated phenethylamines .[1] These derivatives are of significant interest in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents where lipophilicity and steric bulk modulate receptor binding affinity (e.g., at TAAR1, 5-HT, or Dopamine receptors).
Chemical Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-(Pentan-3-ylidene)-2-phenylethan-1-amine |
| Common Name | 3-Pentanone phenethylimine |
| Molecular Formula | C |
| Molecular Weight | 189.30 g/mol |
| SMILES | CCC(=NCCCc1ccccc1)CC |
| InChI Key | Predicted based on structure (Not standardly indexed) |
| Core Scaffold | Phenethylamine (PEA) + Diethyl Ketone |
Part 2: Structural Analysis & Physicochemical Properties
Structural Symmetry & Stereochemistry
A critical structural feature of this molecule is the interplay between the symmetry of the ketone precursor and the geometry of the imine bond.
-
Precursor Symmetry: 3-Pentanone is a symmetric ketone (
).[1] -
Imine Geometry: Upon condensation, the
double bond is formed. Unlike the ketone, the imine nitrogen possesses a lone pair and a substituent (the phenethyl group), creating a planar asymmetry. -
Syn/Anti Non-Equivalence: Although the precursor ketone is symmetric, the two ethyl groups attached to the imine carbon are diastereotopic in the static structure. One ethyl group is syn (cis) to the phenethyl substituent, while the other is anti (trans).
-
Note: At room temperature, rapid nitrogen inversion or rotation may average these signals in NMR spectra, but low-temperature studies would reveal distinct environments.[1]
-
Predicted Physicochemical Properties
-
LogP (Lipophilicity): ~3.5 – 4.0. The addition of the diethyl chain significantly increases lipophilicity compared to the parent phenethylamine (LogP ~1.41), facilitating Blood-Brain Barrier (BBB) penetration in derivative drugs.
-
Basicity (pKa): The pKa of the conjugate acid of the imine is typically lower (~6.0–7.0) than the parent amine (~9.8) due to the
hybridization of the nitrogen, which holds the lone pair closer to the nucleus, reducing availability for protonation. -
Physical State: Likely a pale yellow, viscous oil at room temperature.
Part 3: Synthesis & Reaction Protocol
The synthesis of Pentan-3-ylidene(2-phenylethyl)amine is an equilibrium-limited condensation reaction.[1] Success depends entirely on the efficient removal of water (Le Chatelier's principle).
Mechanism: Acid-Catalyzed Condensation[1]
-
Nucleophilic Attack: The lone pair of the phenethylamine nitrogen attacks the carbonyl carbon of 3-pentanone.[1][2]
-
Proton Transfer: Formation of a hemiaminal intermediate.[1]
-
Dehydration: Acid-catalyzed elimination of water to form the
double bond.[1]
Experimental Protocol (Self-Validating System)
Reagents:
-
3-Pentanone (1.0 eq)[1]
-
2-Phenylethylamine (1.0 eq)[1]
-
Solvent: Toluene or Benzene (for azeotropic distillation)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq) or Molecular Sieves (4Å).[1]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-phenylethylamine (e.g., 12.1 g, 100 mmol) and 3-pentanone (8.6 g, 100 mmol) to the flask. Dissolve in 150 mL of dry toluene.
-
Catalysis: Add a catalytic amount of pTSA (approx. 100 mg).
-
Reflux: Heat the mixture to vigorous reflux. The toluene/water azeotrope will boil off, condense, and separate in the trap.
-
Monitoring (Validation): The reaction is complete when water collection in the Dean-Stark trap ceases (theoretical vol: 1.8 mL for 100 mmol).
-
Isolation:
-
Cool to room temperature.[1]
-
Critical: Do not perform aqueous workup or silica chromatography, as the imine will hydrolyze back to the ketone/amine.
-
Remove solvent via rotary evaporation under reduced pressure.[1]
-
Purification: Vacuum distillation is the only viable purification method for the isolated imine.
-
Part 4: Reactivity & Applications
Reductive Amination (Primary Application)
This imine is almost exclusively generated in situ to access the secondary amine: N-(1-ethylpropyl)-2-phenylethylamine .[1]
Reaction:
-
Reagents: NaBH
(Sodium borohydride) or NaBH(OAc) (Sodium triacetoxyborohydride). -
Protocol: After imine formation (or in a one-pot procedure), add NaBH
in methanol. The bond is reduced to a single bond.
Hydrolytic Instability
Ketimines derived from acyclic ketones are thermodynamically unstable relative to their hydrolysis products. Exposure to atmospheric moisture will revert the compound to 3-pentanone and phenethylamine.[1] Storage must be under inert atmosphere (Argon/Nitrogen) at -20°C.[1]
Part 5: Visualization of Signaling & Pathways
Diagram 1: Synthesis and Equilibrium Dynamics
This diagram illustrates the condensation pathway and the critical role of water removal.
Caption: Synthesis pathway showing the reversible nature of imine formation. The red dashed line indicates the hydrolysis risk if water is not sequestered.
Diagram 2: Reductive Amination Workflow
The logical flow from starting materials to the stable secondary amine drug scaffold.
Caption: The standard workflow where the described imine acts as the pivotal, transient electrophile before reduction to the stable amine.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 14: Nucleophilic addition to C=O).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.
-
PubChem. (2024). Compound Summary: 2-Phenylethylamine.[1][3][4][5] National Library of Medicine.
-
Layer, R. W. (1963). "The Chemistry of Imines". Chemical Reviews, 63(5), 489–510.
